molecular formula C21H20N6O3S B2831947 N,N-diethyl-2-{[2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetamide CAS No. 443677-34-7

N,N-diethyl-2-{[2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetamide

Cat. No.: B2831947
CAS No.: 443677-34-7
M. Wt: 436.49
InChI Key: MOHIXEISDBZMDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethyl-2-{[2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetamide is a heterocyclic compound featuring a triazoloquinazoline core substituted with a 4-nitrophenyl group at position 2 and a sulfanylacetamide moiety at position 3.

Properties

IUPAC Name

N,N-diethyl-2-[[2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O3S/c1-3-25(4-2)18(28)13-31-21-22-17-8-6-5-7-16(17)20-23-19(24-26(20)21)14-9-11-15(12-10-14)27(29)30/h5-12H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHIXEISDBZMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NC2=CC=CC=C2C3=NC(=NN31)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-{[2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazoloquinazoline Core: The synthesis begins with the formation of the triazoloquinazoline core. This can be achieved by reacting 4-nitrophenylhydrazine with a suitable quinazoline derivative under acidic conditions to form the triazoloquinazoline intermediate.

    Introduction of the Sulfanyl Group: The next step involves the introduction of the sulfanyl group. This can be done by reacting the triazoloquinazoline intermediate with a suitable thiol reagent, such as thiourea, under basic conditions.

    Acetylation: The final step involves the acetylation of the sulfanyl group with diethylamine and acetic anhydride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-{[2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation to form the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, palladium on carbon (Pd/C), ethanol, and hydrogen gas.

    Substitution: Alkyl halides, acyl chlorides, and organic solvents like dichloromethane or tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N,N-diethyl-2-{[2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Agriculture: The compound exhibits pesticidal and herbicidal properties, making it useful in the development of new agrochemicals.

    Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-{[2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, the compound can interact with cellular membranes, disrupting their integrity and leading to cell death. The exact molecular pathways involved depend on the specific biological target and the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituents of Analogous Compounds

Compound Name / ID Core Structure Key Substituents Biological Activity (if reported)
Target Compound Triazolo[1,5-c]quinazoline 4-Nitrophenyl (C2), N,N-diethyl-sulfanylacetamide (C5) Not reported
2-{[8,9-Dimethoxy-2-(4-nitrophenyl)triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide Triazolo[1,5-c]quinazoline 8,9-Dimethoxy, 4-nitrophenyl (C2), N-(2-ethoxyphenyl)-sulfanylacetamide (C5) Not reported; enhanced solubility via methoxy groups
N-(4-nitrophenyl)-2-(4-((quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (12c) 1,2,3-Triazole Quinoxaline-oxy-methyl (C4), 4-nitrophenyl-acetamide Synthesized via Cu-catalyzed click chemistry; no activity data
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 1,2,4-Triazole Furan-2-yl (C5), sulfanylacetamide Anti-exudative activity (10 mg/kg dose; comparable to diclofenac sodium)

Key Observations :

  • Triazoloquinazoline vs.
  • Nitrophenyl Groups : The 4-nitrophenyl group in the target and ’s compound may improve electron-withdrawing effects, stabilizing the molecule and influencing reactivity or receptor interactions .
  • Acetamide Modifications : N,N-Diethyl substitution (target) increases steric bulk compared to N-(2-ethoxyphenyl) () or unsubstituted acetamides (), which could alter solubility and metabolic pathways .

Key Observations :

  • Click Chemistry : highlights the use of copper-catalyzed cycloaddition for triazole formation, offering regioselectivity and modularity but requiring metal catalysts .

Physicochemical and Spectroscopic Comparisons

  • NMR Data : reports ¹H NMR shifts for 1,2,4-triazole derivatives (e.g., δ 7.2–8.1 ppm for aromatic protons), which may differ from the target compound due to the triazoloquinazoline core’s deshielding effects .
  • IR Spectroscopy : ’s compound 15 shows C=O stretching at 1667 cm⁻¹ and C-S at 664 cm⁻¹, consistent with acetamide and sulfanyl groups in the target compound .
  • Crystallography : ’s nitro group torsion angle (-16.7°) suggests conformational flexibility, which may influence the target compound’s solid-state packing and stability .

Biological Activity

N,N-diethyl-2-{[2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetamide (CAS No. 443677-34-7) is a compound belonging to the class of triazoloquinazoline derivatives. These compounds have garnered attention for their potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore the biological activity of this specific compound, focusing on its synthesis, structure-activity relationships (SAR), and potential applications in drug development.

  • Molecular Formula : C21H20N6O3S
  • Molecular Weight : 436.49 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features a triazoloquinazoline scaffold with a nitrophenyl substituent and a sulfanyl group.

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include:

  • Formation of the triazoloquinazoline core.
  • Introduction of the nitrophenyl group.
  • Attachment of the sulfanyl and acetamide functionalities.

While specific synthetic pathways for this compound are not extensively documented in literature, similar compounds have been synthesized using various methodologies including cyclization and substitution reactions .

Anticancer Potential

Research on structurally related compounds within the triazoloquinazoline family suggests promising anticancer properties. For instance:

  • Compounds with a similar scaffold have shown significant cytotoxic activity against various cancer cell lines. For example, derivatives with IC50 values ranging from 2.44 to 9.43 μM have demonstrated potent activity against HepG2 and HCT-116 cell lines .
CompoundCell LineIC50 (μM)
Compound 16HCT-1162.44
Compound 16HepG26.29
Compound AHCT-1164.47
Compound AHeLa7.55

These results indicate that modifications to the triazoloquinazoline scaffold can significantly influence biological activity.

The biological activity of this compound may involve:

  • DNA Intercalation : Similar compounds have been shown to intercalate into DNA, which can disrupt replication and transcription processes.
  • Topoisomerase Inhibition : Some derivatives act as inhibitors of topoisomerase II, an enzyme critical for DNA unwinding during replication .

Future Directions

Given the structural similarities to other biologically active compounds, further research into this compound is warranted. Potential areas for exploration include:

  • In vitro and in vivo studies : To assess its efficacy and safety profile.
  • Mechanistic studies : To elucidate its mode of action at the molecular level.

Q & A

Basic: What are the critical steps for synthesizing this compound with high purity and yield?

Methodological Answer:
The synthesis of triazoloquinazoline derivatives like this compound requires multi-step protocols with precise control of reaction parameters:

  • Step 1: Formation of the triazole-quinazoline core via cyclization reactions, often involving refluxing hydrazides with thiocyanate derivatives (e.g., iso-thiocyanatobenzene) in ethanol or DMF under basic conditions (NaOH) .
  • Step 2: Sulfanyl-acetamide coupling via nucleophilic substitution. For example, reacting the thiol intermediate with 2-chloroacetonitrile in DMF at 60–80°C, monitored by TLC .
  • Purification: High-performance liquid chromatography (HPLC) is essential for isolating the final product, especially due to by-products from competing reactions .
    Key Parameters: Temperature control (±2°C), solvent polarity (DMF for solubility), and reaction time (12–24 hours) significantly impact yield .

Basic: Which spectroscopic techniques are most reliable for structural confirmation?

Methodological Answer:
A combination of techniques ensures unambiguous structural verification:

  • 1H/13C NMR: Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.1–2.5 ppm) and carbon backbone .
  • LC-MS: Confirms molecular weight (e.g., m/z ≈ 450–500 for similar derivatives) and detects impurities .
  • Elemental Analysis: Validates C, H, N, S content (e.g., ±0.3% deviation from calculated values) .
    Note: For sulfanyl groups, 2D NMR (e.g., HSQC) resolves ambiguities in regiochemistry .

Advanced: How can reaction pathways be optimized to minimize by-products?

Methodological Answer:
Optimization strategies include:

  • Design of Experiments (DoE): Statistical models (e.g., response surface methodology) identify critical factors (e.g., solvent ratio, catalyst loading). For example, using APS-initiated copolymerization to control molecular weight distribution .
  • Flow Chemistry: Continuous reactors reduce side reactions (e.g., dimerization) by maintaining precise stoichiometry and residence time .
  • In-line Monitoring: UV-Vis or IR spectroscopy tracks reaction progress in real time, enabling rapid adjustments .

Advanced: How should researchers address contradictions in biological activity data across studies?

Methodological Answer:
Resolving discrepancies involves:

  • Standardized Assays: Replicate experiments under identical conditions (e.g., cell line, incubation time). For antimicrobial studies, use CLSI/MIC guidelines .
  • Orthogonal Assays: Cross-validate results (e.g., enzyme inhibition + cell viability assays) to rule out false positives .
  • Meta-analysis: Compare structural analogs (e.g., replacing 4-nitrophenyl with furan-2-yl) to isolate substituent effects .

Basic: What biological targets are hypothesized based on structural analogs?

Methodological Answer:
The compound’s triazole and quinazoline moieties suggest:

  • Kinase Inhibition: Similar derivatives target EGFR or CDK2 due to π-π stacking with ATP-binding pockets .
  • Antimicrobial Activity: Sulfanyl groups disrupt bacterial membrane integrity (e.g., against S. aureus via thiol interaction) .
  • Anticancer Mechanisms: ROS generation or apoptosis induction in MDA-MB-231 cells .

Advanced: How can computational methods enhance binding affinity predictions?

Methodological Answer:
Integrate:

  • Molecular Docking: Use AutoDock Vina to model interactions with enzymes (e.g., triazole moiety hydrogen-bonding with kinase active sites) .
  • QSAR Models: Correlate substituent electronegativity (e.g., 4-nitrophenyl vs. chlorophenyl) with IC50 values .
  • MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) .

Basic: What stability precautions are necessary for this compound?

Methodological Answer:

  • Storage: -20°C in amber vials to prevent photodegradation. Desiccate to avoid hydrolysis of the sulfanyl group .
  • pH Sensitivity: Avoid buffers below pH 5 or above pH 9, which may cleave the acetamide bond .
  • Thermal Stability: Decomposition observed above 150°C; use DSC for phase-transition analysis .

Advanced: How are crystallography and advanced NMR used to resolve structural ambiguities?

Methodological Answer:

  • X-ray Crystallography: Determines absolute configuration (e.g., triazole ring puckering) with 0.8–1.0 Å resolution .
  • NOESY/ROESY: Identifies spatial proximity between sulfanyl protons and aromatic rings in DMSO-d6 .
  • Dynamic NMR: Detects rotational barriers in hindered acetamide groups (e.g., coalescence temperature analysis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.